N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride is a chemical compound with the molecular formula C11H17NO3 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzylamine with N-methylpyridin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, typically around 60-80°C, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(3,4,5-trimethoxybenzyl)amine
- 3,4,5-Trimethoxybenzyl chloride
- 2-Chloro-N-(3,4,5-triethoxybenzyl)acetamide
Uniqueness
N-Methyl-N-(3,4,5-trimethoxybenzyl)pyridin-4-amine hydrochloride is unique due to its specific structure, which combines a pyridine ring with a trimethoxybenzyl group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C16H21ClN2O3 |
---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-18(13-5-7-17-8-6-13)11-12-9-14(19-2)16(21-4)15(10-12)20-3;/h5-10H,11H2,1-4H3;1H |
InChI Key |
BDAYFYMMNSHTSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)OC)OC)OC)C2=CC=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.